![molecular formula C18H16N2O8 B13984957 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate CAS No. 54900-09-3](/img/structure/B13984957.png)
4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate
Overview
Description
4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is an organic compound characterized by the presence of two nitrobenzoyl groups attached to a butyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate typically involves the esterification of 4-nitrobenzoic acid with 4-hydroxybutyl 4-nitrobenzoate. The reaction is carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids using acidic or basic hydrolysis.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-(4-Aminobenzoyl)oxybutyl 4-aminobenzoate.
Reduction: 4-nitrobenzoic acid and 4-hydroxybutyl 4-nitrobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate:
This compound is a chemical compound with the molecular formula C18H16N2O8 and a molecular weight of 388.32800 . It has a density of 1.373g/cm3 and a boiling point of 567.1ºC at 760 mmHg . The flash point is 234.2ºC and the refractive index is 1.597 .
Potential Applications
While the provided search results do not offer explicit details on the specific applications of this compound, they do point to contexts where similar compounds are used, suggesting potential areas of application:
- Research and Development : The compound is listed in chemical databases and catalogs, suggesting its use as a reference material or chemical intermediate in research and development .
- Synthesis of inhibitors : 4-nitrobenzoates are used in the design and synthesis of enteropeptidase inhibitors .
- Material Science : Teflon finishes, which can be applied to various materials, exhibit properties like chemical inertness, water repellency, anti-sticking ability, friction resistance, and dielectric strength . These properties might be relevant in applications where this compound is used as a coating or additive .
- Radiochemistry : Nitro compounds may be used in radiochemical research .
- Forensic Science : Derivatives of nitrobenzoate are used as reference material .
Case Studies and Research Findings
No specific case studies or detailed research findings about the applications of this compound were found in the search results. However, the search results provide examples of studies involving related compounds:
- Enteropeptidase Inhibitors: Research has been conducted on 4-guanidinobenzoate derivatives as inhibitors of enteropeptidase, with potential applications in treating diet-induced obesity .
- Material Science: Studies on Teflon finishes have explored their applications in various industries due to their unique properties .
Mechanism of Action
The mechanism of action of 4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups can undergo reduction to form reactive intermediates that can covalently modify target proteins, leading to changes in their activity or function. The ester groups can also undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzoic acid: A precursor to 4-nitrobenzoyl chloride, used in the synthesis of various organic compounds.
Butyl 4-nitrobenzoate: Similar in structure but lacks the additional nitrobenzoyl group, used in different industrial applications.
Uniqueness
4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is unique due to the presence of two nitrobenzoyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry .
Biological Activity
4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate is a nitrobenzoate derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of nitro groups, which are known to influence various biological processes. The following sections will explore the biological activity, mechanisms of action, and research findings related to this compound.
- Molecular Formula : C18H18N2O5
- Molecular Weight : 358.35 g/mol
- CAS Number : Not provided in the search results.
Biological Activity
Nitrobenzoate-derived compounds, including this compound, have been studied for a range of biological activities:
- Anticancer Activity : Nitrobenzoate derivatives have shown promise in cancer treatment by inhibiting tumor growth and metastasis. For instance, studies indicate that compounds similar to this compound can suppress metastatic activity by targeting specific glycoproteins involved in tumor-cell-induced platelet aggregation .
- Anti-inflammatory Effects : These compounds may also exert anti-inflammatory effects, making them candidates for treating inflammatory diseases. Research has highlighted their potential in reducing inflammation markers in vitro and in vivo .
- Antimicrobial Properties : Nitrobenzoates have been associated with antimicrobial activity against various pathogens, suggesting their utility in developing new antimicrobial agents .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Interaction with Enzymes : The nitro groups can interact with enzymes and receptors, influencing their activity. For example, certain nitrobenzoates inhibit enzyme activities critical for tumor growth and angiogenesis .
- Induction of Apoptosis : Some studies suggest that these compounds can induce apoptosis in cancer cells, contributing to their anticancer effects .
- Inhibition of Angiogenesis : Research indicates that nitrobenzoate derivatives can inhibit angiogenesis, which is crucial for tumor growth and metastasis. This property makes them potential candidates for antiangiogenic therapies .
Case Studies and Research Findings
Several studies have documented the biological activities of nitrobenzoate derivatives:
- A study on a novel nitrobenzoate compound (X8) demonstrated its ability to impair vascular development in zebrafish models, indicating significant antiangiogenic properties .
- Another investigation focused on the synthesis and evaluation of various nitrobenzoate compounds, revealing that modifications to the structure could enhance their inhibitory effects on human enteropeptidase, an enzyme linked to obesity treatment .
Data Table: Biological Activities of Nitrobenzoate Compounds
Compound Name | Biological Activity | IC50 (nM) | Mechanism |
---|---|---|---|
X8 | Antiangiogenic | Not specified | Inhibits endothelial cell mobility |
Compound 2a | Enzyme inhibition | 94 | Targets enteropeptidase |
Compound 4b | Enzyme inhibition | 13 | Enhanced affinity to enteropeptidase |
Properties
IUPAC Name |
4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIXGKLFLPIZAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O8 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79501-93-2 | |
Details | Compound: Poly(oxy-1,4-butanediyl), α-(4-nitrobenzoyl)-ω-[(4-nitrobenzoyl)oxy]- | |
Record name | Poly(oxy-1,4-butanediyl), α-(4-nitrobenzoyl)-ω-[(4-nitrobenzoyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79501-93-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60294125 | |
Record name | butane-1,4-diyl bis(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54900-09-3 | |
Record name | NSC94647 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94647 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | butane-1,4-diyl bis(4-nitrobenzoate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60294125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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